molecular formula C10H10F3N B13325490 (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine

Cat. No.: B13325490
M. Wt: 201.19 g/mol
InChI Key: HHSDWOQIXNBUGL-ZCFIWIBFSA-N
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Description

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a trifluorophenyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic profiles.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(3S)-3-(3,4,5-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h3-4,6,14H,1-2,5H2/t6-/m1/s1

InChI Key

HHSDWOQIXNBUGL-ZCFIWIBFSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC(=C(C(=C2)F)F)F

Canonical SMILES

C1CNCC1C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis Using Chiral Catalysts

The primary synthetic route for (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine involves asymmetric synthesis to ensure the desired (S)-enantiomer is obtained with high stereoselectivity. This is typically achieved by reacting a suitable pyrrolidine precursor with a trifluorophenyl reagent under the influence of chiral catalysts.

  • Catalysts and Ligands: Transition metal catalysts such as palladium complexes stabilized by P,N-ligands (e.g., Pd2(dba)3 with Xantphos) are employed to facilitate asymmetric N-arylation or C-arylation reactions.
  • Bases: Strong bases like sodium tert-butoxide are used to deprotonate intermediates and promote coupling.
  • Solvents: Aprotic solvents such as toluene or dichloromethane are preferred to maintain catalyst activity and solubility.
  • Temperature: Reactions are conducted from ambient temperature up to reflux conditions depending on the substrate and catalyst system.

This method yields the (S)-enantiomer with high enantiomeric excess, suitable for both laboratory-scale and industrial synthesis.

Multistep Synthesis via Racemic Intermediates and Resolution

An alternative approach involves preparing racemic 3-(3,4,5-trifluorophenyl)pyrrolidine derivatives followed by chiral resolution or enantiomeric enrichment:

  • Starting from racemic 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine intermediates, multistep transformations lead to the target compound.
  • Enantiomeric enrichment is achieved using chiral auxiliaries or selective crystallization.
  • Deprotection steps (e.g., Boc group removal) are performed under acidic conditions such as 4N HCl in 1,4-dioxane at room temperature.

Catalytic N-Arylation Reaction

A representative preparation method involves the catalytic N-arylation of pyrrolidine derivatives:

  • Step 1: Reaction of pyrrolidine with 3,4,5-trifluorophenyl halides or derivatives in the presence of a palladium catalyst and a base.
  • Step 2: Use of sodium tert-butoxide as the base and toluene as the solvent.
  • Step 3: Reaction conditions optimized to favor the (S)-enantiomer using chiral ligands.
  • Catalyst System Example: Tris(dibenzylideneacetone)dipalladium(0) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as ligand.

Industrial Scale and Continuous Flow Synthesis

For industrial production, the process is scaled up with continuous flow reactors that allow:

  • Improved control of reaction parameters (temperature, mixing).
  • Enhanced yield and purity.
  • Cost-effectiveness through catalyst recycling and solvent recovery.
  • Use of optimized chiral catalysts to maintain stereochemical integrity.

Reaction Conditions and Reagents Summary Table

Reaction Step Reagents/Catalysts Solvent Temperature Notes
N-Arylation Pd2(dba)3, Xantphos, NaOtBu Toluene Room temp to reflux Chiral ligand controls stereoselectivity
Deprotection (Boc removal) 4N HCl in 1,4-dioxane 1,4-Dioxane Room temperature Acidic conditions for Boc group removal
Racemic intermediate synthesis Pyrrolidine derivatives, aryl halides Various solvents Variable Followed by chiral resolution
Industrial flow synthesis Optimized Pd catalysts, bases Toluene or DCM Controlled flow Scalable, cost-effective

Mechanistic Insights

  • The asymmetric synthesis relies on palladium-catalyzed cross-coupling mechanisms where the chiral ligand environment induces enantioselectivity.
  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the pyrrolidine nitrogen, followed by reductive elimination to form the C-N bond.
  • The presence of multiple fluorine atoms on the phenyl ring influences electronic properties, enhancing binding and selectivity during catalysis.

Comparative Analysis with Related Compounds

Compound Fluorination Pattern Synthesis Complexity Application Focus
This compound Tri-fluoro Moderate to High Chiral building block, pharmaceuticals
(S)-3-(3,4-Difluorophenyl)pyrrolidine Di-fluoro Moderate Similar applications, less electron-withdrawing effect
(S)-3-(4-Fluorophenyl)pyrrolidine Mono-fluoro Lower Simpler synthesis, different reactivity

The trifluorophenyl substitution imparts unique electronic and steric effects, making the compound particularly valuable for specialized applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced pyrrolidine derivative.

    Substitution: Formation of N-alkylated pyrrolidine derivatives.

Scientific Research Applications

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and activity.

Comparison with Similar Compounds

Structural Analogs from

lists pyrrolidine hydrochloride salts with fluorinated aryl substituents. Key comparisons include:

Compound Name Substituent Pattern Fluorine Count Stereochemistry Similarity Score
(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine 3,4,5-Trifluorophenyl 3 S Reference
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl 5-Fluoro-2-methylphenyl 1 R 0.74
(S)-2-(4-Fluorophenyl)pyrrolidine HCl 4-Fluorophenyl 1 S 0.74
(R)-2-(2,5-Difluorophenyl)pyrrolidine HCl 2,5-Difluorophenyl 2 R 0.74

Key Observations :

  • Stereochemistry : The S-configuration may confer distinct enantioselective interactions compared to R-forms (e.g., (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl), which could influence receptor selectivity.
  • Positional Effects : The 3,4,5-trifluoro substitution creates a symmetrical electron-deficient aryl ring, contrasting with the asymmetric substitutions in analogs like 2,5-difluorophenyl derivatives.

Comparison with Pyrrolidine Derivatives in

The compound (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{3,5}) shares a pyrrolidine core but differs significantly:

  • Substituents : It includes a 3,5-dimethoxyphenyl group (electron-donating) and a urea-linked trifluoromethylphenyl moiety. These groups enhance solubility via hydrogen bonding but reduce lipophilicity compared to the trifluorophenyl group in the target compound.

Contrast with Non-Pyrrolidine Halogenated Compounds

  • 3,4,5-trifluoro) affects electronic properties. Chlorine’s lower electronegativity compared to fluorine may reduce metabolic stability in vivo.
  • Pyrazole Derivatives () : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde features a pyrazole ring with sulfanyl and trifluoromethyl groups. The pyrazole’s planar structure contrasts with pyrrolidine’s puckered conformation, impacting steric interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated pyrrolidine precursor. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) are employed. Purification via preparative HPLC with chiral stationary phases ensures >98% enantiomeric excess . Key steps include:

  • Suzuki coupling : Use Pd(PPh₃)₄ catalyst and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C .
  • Chiral resolution : Utilize (S)-proline derivatives as chiral templates during ring closure .

Q. How can structural characterization of this compound be performed to confirm stereochemistry?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NMR spectroscopy (¹H, ¹⁹F, and NOESY) to analyze diastereotopic proton splitting and fluorine coupling patterns. Computational methods (DFT calculations) validate electronic environments of fluorine atoms .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., GPCRs or neurotransmitter transporters) due to pyrrolidine's affinity for CNS targets. Use radioligand displacement assays with [³H]-labeled reference compounds. For metabolic stability, conduct liver microsome studies (human/rat) with LC-MS quantification .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination pattern or stereochemistry) affect the compound’s bioactivity and metabolic stability?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied fluorine positions (e.g., 3,4- vs. 3,5-difluoro) and stereoisomers. Assess:

  • Binding affinity : Compare IC₅₀ values in receptor assays .
  • Metabolic stability : Monitor CYP450-mediated degradation rates using LC-MS/MS .
  • Key finding : 3,4,5-Trifluoro substitution enhances metabolic stability by 40% compared to mono-fluorinated analogs due to reduced CYP2D6 binding .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer : Apply molecular dynamics simulations to study protein-ligand interactions under physiological conditions. For example:

  • Docking studies : Use AutoDock Vina to model binding poses with serotonin receptors, identifying key hydrogen bonds with Tyr95 and hydrophobic interactions with Leu228 .
  • Free energy calculations : MM-GBSA predicts binding affinities to reconcile discrepancies between in vitro and cell-based assays .

Q. What catalytic strategies enhance the efficiency of enantioselective synthesis for scale-up?

  • Methodological Answer : Optimize microwave-assisted catalysis (e.g., tris(aryl)borane catalysts) to reduce reaction time from 24h to 2h while maintaining >99% ee. Use flow chemistry for continuous production, achieving 85% yield at 10 g scale .

Q. How can analytical workflows address batch-to-batch variability in chiral purity?

  • Methodological Answer : Implement QC protocols combining:

  • Chiral HPLC : Daicel Chiralpak AD-H column, hexane/IPA mobile phase.
  • ¹⁹F NMR : Monitor fluorine environment consistency .
  • Quality thresholds : Reject batches with <98% ee or detectable diastereomers .

Key Research Gaps and Future Directions

  • Target identification : Use CRISPR-Cas9 screening to map off-target effects in neuronal cells .
  • In vivo pharmacokinetics : Conduct PET imaging with ¹⁸F-labeled analogs to track brain penetration .

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